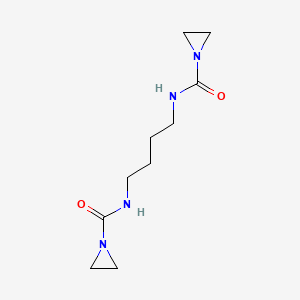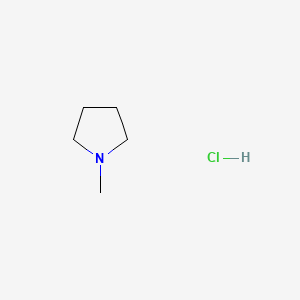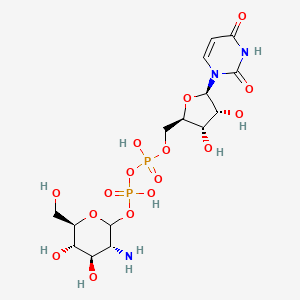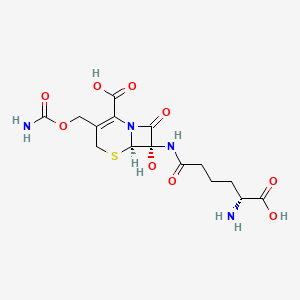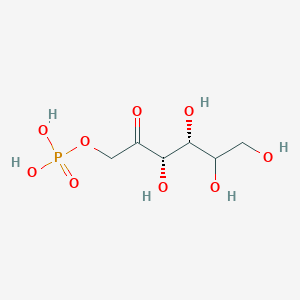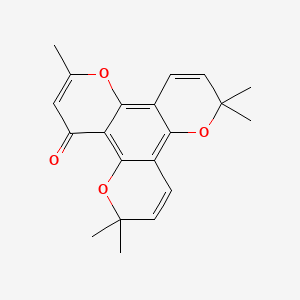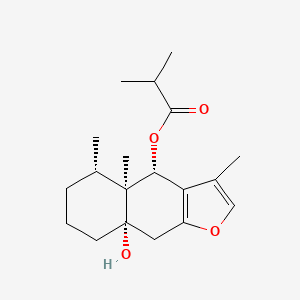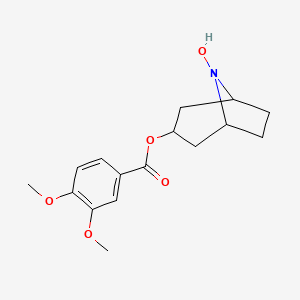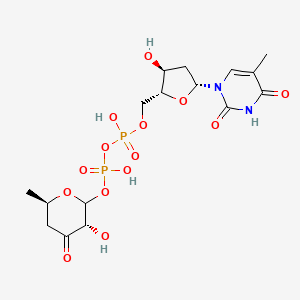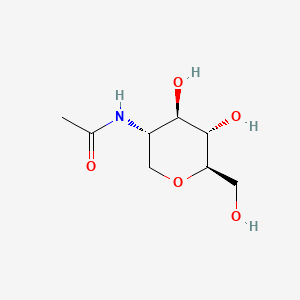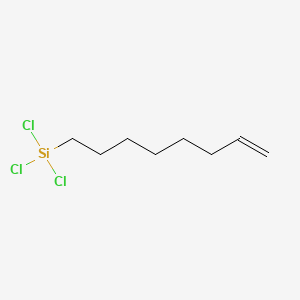
7-辛烯基三氯硅烷
描述
7-Octenyltrichlorosilane, also known as 7-Octenyltrichlorosilane, is a useful research compound. Its molecular formula is C8H15Cl3Si and its molecular weight is 245.6 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Octenyltrichlorosilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Octenyltrichlorosilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Octenyltrichlorosilane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
纳米复合材料增强
7-辛烯基三氯硅烷 (7-OTCS) 用于修饰多壁碳纳米管 (MWNTs) 的表面,然后将它们分散在像 Sylgard®184 这样的硅树脂基质中。 这种硅烷化过程通过在 7-OTCS 的末端乙烯基与硅树脂基质之间形成共价键,从而提高了复合材料的机械性能,例如杨氏模量 .
表面化学与自组装单分子层 (SAMs)
7-OTCS 在各种基底上形成 SAMs,这对于修改不同应用的表面特性至关重要。 这些 SAMs 可以促进粘附并改变表面能,这有利于为传感器和其他设备创建定制的界面 .
聚合物改性
在高分子科学中,7-OTCS 被用来功能化聚合物,从而改变它们的表面性质。 这种功能化可以导致开发具有特定特性的聚合物,例如提高与其他材料的相容性或增强机械强度 .
生物医学研究
7-OTCS 在生物医学工程中具有应用,特别是在将生物功能分子整合到聚合物微/纳米结构中。 这种整合对于开发用于生物传感和医疗设备的新材料至关重要,在这些材料中需要蛋白质与制造结构之间的特定相互作用 .
粘合剂和涂料
7-OTCS 的化学结构使其可用于粘合剂和涂料的配方。 它在基底上形成耐用层的特性使其适用于需要牢固粘合和保护涂层的应用 .
环境应用
虽然没有直接找到 7-OTCS 的具体环境应用,但它在创建 SAMs 和修改表面方面的作用可以推断到环境传感技术。 这些技术可能涉及污染物的检测或开发耐受恶劣环境条件的材料 .
作用机制
Target of Action
7-Octenyltrichlorosilane (OTTS) is a derivative of trichlorosilane that forms a self-assembled monolayer (SAM) on a variety of substrates . Its primary targets are these substrates, which can include materials like silica coated alumina implants . The role of these targets is to provide a surface for the OTTS to interact with and modify.
Mode of Action
The OTTS interacts with its targets by forming a SAM on the substrate surfaces . This interaction is facilitated by the terminal-vinyl group of the 7OTCS molecules, which plays an essential role in the dispersion of the functionalized multiwalled carbon nanotubes (f-MWNTs) in the composite .
Biochemical Pathways
For example, it can be utilized in adhesion promotion and in the modification of surface characteristics .
Pharmacokinetics
It has a boiling point of 223-224 °C, a density of 1.07 g/mL at 25 °C, and a refractive index of 1.458 at 20 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of OTTS’s action primarily involve changes to the substrate’s surface characteristics. By forming a SAM on the substrate, OTTS can promote adhesion and modify surface characteristics . In the case of f-MWNTs, the terminal-vinyl group of 7OTCS molecules plays an essential role in the dispersion of the f-MWNTs in the composite and its mechanical properties .
Action Environment
The action, efficacy, and stability of OTTS can be influenced by environmental factors. For instance, the formation of a SAM by OTTS may be affected by the presence of water and moisture in the air, as hydrogen chloride may be formed by reaction with water and moisture in air . Therefore, the environment in which OTTS is used can significantly impact its action and effectiveness.
生化分析
Biochemical Properties
7-Octenyltrichlorosilane plays a significant role in biochemical reactions by forming SAMs on substrates, which can influence the interaction between biomolecules and surfaces. This compound interacts with enzymes, proteins, and other biomolecules through its reactive trichlorosilane group, which can form covalent bonds with hydroxyl groups on surfaces. These interactions can modify the surface properties, enhancing adhesion and promoting specific biochemical reactions .
Cellular Effects
The effects of 7-Octenyltrichlorosilane on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of SAMs on cell culture substrates can affect cell adhesion, proliferation, and differentiation. Additionally, 7-Octenyltrichlorosilane can impact the expression of genes involved in cell signaling and metabolic pathways, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, 7-Octenyltrichlorosilane exerts its effects through binding interactions with biomolecules. The trichlorosilane group reacts with hydroxyl groups on surfaces, forming covalent bonds that create a stable SAM. This SAM can influence enzyme activity by providing a specific microenvironment that enhances or inhibits enzyme function. Additionally, 7-Octenyltrichlorosilane can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Octenyltrichlorosilane change over time due to its stability and degradation. The compound is known to be moisture-sensitive, reacting rapidly with water and protic solvents . Over time, the stability of the SAMs formed by 7-Octenyltrichlorosilane can be affected by environmental conditions, leading to potential degradation and changes in cellular function. Long-term studies have shown that the stability of these SAMs is crucial for maintaining their biochemical properties .
Dosage Effects in Animal Models
The effects of 7-Octenyltrichlorosilane vary with different dosages in animal models. At low doses, the compound can promote beneficial interactions with biomolecules, enhancing cellular function and adhesion. At high doses, 7-Octenyltrichlorosilane can exhibit toxic or adverse effects, such as skin corrosion and eye damage . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes without causing harm.
Metabolic Pathways
7-Octenyltrichlorosilane is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression. For example, the formation of SAMs can affect the activity of enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, 7-Octenyltrichlorosilane is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form SAMs allows it to localize to specific cellular compartments, influencing its accumulation and activity. These interactions can affect the compound’s localization and its impact on cellular processes .
属性
IUPAC Name |
trichloro(oct-7-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFISPHKHJHQREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068717 | |
| Record name | Trichloro-7-octenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52217-52-4 | |
| Record name | 7-Octenyltrichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trichloro-7-octen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichloro-7-octen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloro-7-octenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro-7-octenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


